2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide
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Overview
Description
2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a bromine atom and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes.
Bromination: The bromination of the benzamide core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The final step involves coupling the brominated benzamide with the isoxazole derivative using appropriate coupling reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The isoxazole ring can be subjected to oxidation or reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation/Reduction: Formation of oxidized or reduced isoxazole derivatives.
Scientific Research Applications
2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide: can be compared with other isoxazole-containing compounds such as valdecoxib and leflunomide.
Isoxazole Derivatives: Compounds like cloxacillin, dicloxacillin, and flucloxacillin.
Uniqueness
Properties
IUPAC Name |
2-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c14-12-6-2-1-5-11(12)13(17)15-7-3-4-10-8-16-18-9-10/h1-2,5-6,8-9H,3-4,7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDFGPMBVLRCAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCC2=CON=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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